molecular formula C28H26ClN5O3 B11977512 4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline CAS No. 303094-51-1

4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline

Cat. No.: B11977512
CAS No.: 303094-51-1
M. Wt: 516.0 g/mol
InChI Key: NRPQAMCDEXJYMR-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a chromene ring system

Preparation Methods

The synthesis of 4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline involves multiple steps, including cyclization, substitution, and coupling reactionsThe chloro and dimethoxyphenyl groups are then introduced via substitution reactions, and finally, the dimethylaniline moiety is attached through a coupling reaction .

Industrial production methods for this compound typically involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions .

Chemical Reactions Analysis

4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Additionally, it has been shown to modulate various signaling pathways, including those involved in inflammation and immune response . This modulation can lead to reduced inflammation and enhanced immune function, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline can be compared with other similar compounds, such as triazoloquinoxalines and triazolothiadiazines . These compounds share a similar triazole core but differ in their fused ring systems and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets.

Properties

CAS No.

303094-51-1

Molecular Formula

C28H26ClN5O3

Molecular Weight

516.0 g/mol

IUPAC Name

4-[4-chloro-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-11-yl]-N,N-dimethylaniline

InChI

InChI=1S/C28H26ClN5O3/c1-33(2)19-9-5-16(6-10-19)26-24-25(32-28-30-15-31-34(26)28)20-14-18(29)8-12-21(20)37-27(24)17-7-11-22(35-3)23(13-17)36-4/h5-15,26-27H,1-4H3,(H,30,31,32)

InChI Key

NRPQAMCDEXJYMR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC(=C(C=C5)OC)OC)NC6=NC=NN26

Origin of Product

United States

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